![molecular formula C16H12FNO4S2 B3016151 Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate CAS No. 478248-44-1](/img/structure/B3016151.png)
Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate
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Overview
Description
“Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate” is a chemical compound with the CAS Number: 478248-44-1 . It has a molecular weight of 366.41 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiophene ring, a sulfonyl group attached to a 4-fluorophenyl group, and a carboxylate group attached to a methyl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, were not found in the retrieved data . These properties can be determined through experimental methods.Scientific Research Applications
Polymer Synthesis
Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate plays a role in polymer science. For instance, the copolymerization of related compounds like 5-[(4-fluorophenyl)sulfonyl]-2-fluorobenzoic acid with other sulfones has been shown to result in carboxylated poly(ether sulfone)s, although this process involves partial decarboxylation. Such polymers have potential applications in various fields due to their unique properties (Weisse, Keul, & Höcker, 2001).
Antimicrobial Activity
Compounds structurally related to this compound have been found to possess antimicrobial activity. For example, derivatives like 4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid showed inhibition against bacteria like Listeria monocytogenes and Escherichia coli. This suggests a potential application in developing new antimicrobial agents (Kariuki et al., 2022).
Genotoxic Impurity Analysis
In pharmaceutical research, compounds similar to this compound have been synthesized for genotoxic impurity analysis. A study focused on synthesizing and quantifying genotoxic impurities like 5-cyano-2-((4-fluorophenyl)(hydroxy)benzyl 4-methyl benzene sulfonate in pharmaceuticals, highlighting the importance of such compounds in ensuring drug safety (Katta et al., 2017).
Anticancer Research
A significant area of application is in anticancer research, where derivatives of benzothiophene have been synthesized and evaluated for their potential as anticancer agents. For instance, novel thiophene and benzothiophene derivatives have been created and tested for anti-proliferative activity against various cancer cell lines (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Advanced Synthesis Techniques
Advanced synthesis techniques involving related compounds have been explored. For example, the synthesis of hindered N-methylated tetrapeptides using Bts-protected amino acid chlorides demonstrates the complexity and precision required in modern chemical synthesis (Vedejs & Kongkittingam, 2000).
Safety and Hazards
properties
IUPAC Name |
methyl 5-[(4-fluorophenyl)sulfonylamino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO4S2/c1-22-16(19)15-9-10-8-12(4-7-14(10)23-15)18-24(20,21)13-5-2-11(17)3-6-13/h2-9,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOKOMGFSPUJEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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